Product packaging for tert-Butoxychlorodiphenylsilane(Cat. No.:CAS No. 17922-24-6)

tert-Butoxychlorodiphenylsilane

Cat. No.: B093950
CAS No.: 17922-24-6
M. Wt: 290.86 g/mol
InChI Key: MSZDOMFSWXWKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Organosilicon Compounds in Contemporary Chemical Research

Organosilicon compounds are integral to numerous applications, from advanced materials to pharmaceuticals. researchgate.netsbfchem.com Their utility stems from the unique properties imparted by the silicon atom, which distinguishes them from their purely organic counterparts. cfsilicones.com Contemporary research continues to uncover new synthetic methodologies and applications for these versatile molecules, highlighting their enduring importance in the chemical sciences. researchgate.net

Historical Context of Silicon in Organic Synthesis

The journey of organosilicon chemistry began in the 19th century. In 1823, Berzelius first prepared tetrachlorosilane (B154696) (SiCl4). pageplace.de This was followed by the synthesis of the first organochlorosilane by Charles Friedel and James Crafts in 1863, the same year they synthesized tetraethylsilane, the first organosilane. wikipedia.orgpageplace.derichsilicone.com The pioneering work of Frederic S. Kipping in the early 20th century, utilizing Grignard reagents to create alkyl- and arylsilanes, laid much of the groundwork for the field and the subsequent development of silicone polymers. wikipedia.orgrichsilicone.com The invention of a direct synthesis method for organochlorosilanes by Rochow in 1941 further propelled the industry forward. richsilicone.com

Significance of Carbon-Silicon Bonds in Chemical Transformations

The carbon-silicon (C-Si) bond is the defining feature of organosilicon compounds. cfsilicones.com While C-Si bonds are absent in nature, scientists have successfully engineered enzymes to create them artificially. eurekalert.org The inherent polarity and length of the C-Si bond, which is longer and weaker than a carbon-carbon bond, make it susceptible to cleavage under specific conditions, a property that is exploited in numerous synthetic transformations. wikipedia.orgnih.gov This reactivity allows silicon to act as a "ferryman," guiding the transformation of organic molecules and then being removed from the final product. pageplace.de The activation of the C-Si bond, often through the formation of hypercoordinate silicon species, is a key concept in modern organosilicon chemistry. nih.gov

Unique Electronic and Steric Properties of Silicon in Organic Molecules

The distinct electronic and steric properties of silicon are central to the utility of organosilicon compounds. Silicon is more electropositive than carbon, leading to a polarized Si-C bond. wikipedia.org This electropositivity also makes silicon susceptible to nucleophilic attack. wikipedia.org Furthermore, silicon's larger atomic size compared to carbon results in longer bond lengths, which can reduce steric hindrance even when bulky groups are attached. rsc.orgnih.gov Silicon's ability to expand its coordination number beyond four, forming hypervalent species, is a significant departure from carbon's behavior and opens up unique reaction pathways. nih.govlibretexts.org These properties can be strategically used to influence a molecule's stability, solubility, and pharmacokinetic profile in medicinal chemistry applications. acs.org

Definition and Classification of Halosilanes within Organosilicon Chemistry

Halosilanes are a class of organosilicon compounds characterized by at least one halogen atom bonded directly to a silicon atom. They are generally represented by the formula R_nSiX_{4-n}, where R is an organic group and X is a halogen. alfa-chemistry.com These compounds are fundamental building blocks in organosilicon chemistry. alfa-chemistry.com

Importance of Halosilanes as Synthetic Intermediates

Halosilanes are crucial intermediates in the synthesis of a vast array of organosilicon compounds. alfa-chemistry.comlkouniv.ac.in Their reactivity, particularly the lability of the silicon-halogen bond, allows for the introduction of various functional groups through nucleophilic substitution reactions. lkouniv.ac.in This makes them indispensable precursors for the production of silicones, silyl (B83357) ethers, and other valuable silicon-containing molecules. rsc.orgalfa-chemistry.com The direct synthesis of chlorosilanes is now a large-scale industrial process. lkouniv.ac.in

Distinctions in Reactivity and Stability Among Various Halosilanes

The reactivity and stability of halosilanes are influenced by several factors, including the nature of the halogen and the organic substituents attached to the silicon atom. The silicon-fluorine bond is exceptionally strong, while the silicon-iodine bond is weaker and more reactive. wikipedia.org Generally, the order of reactivity for the silicon-halogen bond is Si-I > Si-Br > Si-Cl > Si-F. Steric hindrance from bulky organic groups can also affect the rate of reaction at the silicon center. rsc.org The stability of halosilanes can also be influenced by their tendency to undergo disproportionation reactions at elevated temperatures. gelest.com

Research Significance and Current Gaps in the Understanding of tert-Butoxychlorodiphenylsilane

The significance of this compound in the scientific community stems from its role as a precursor to robust protecting groups and its potential in the development of novel materials and catalytic systems. While its utility is recognized, a comprehensive understanding of its full range of applications and reactivity remains an area of active investigation.

Contribution to Advanced Organic Synthesis Methodologies

The primary and most well-documented role of this compound in organic synthesis is as a precursor to the tert-butyldiphenylsilyl (TBDPS) protecting group. However, its utility extends to the synthesis of more complex and specialized reagents.

A notable application is in the synthesis of the bis(tert-butoxydiphenylsilyl)amide ligand. This ligand is synthesized in a two-step process starting from this compound. nih.gov The resulting bulky silylamide ligand has been instrumental in stabilizing divalent lanthanide complexes, which are of interest for their unique electronic and magnetic properties. nih.gov This demonstrates the contribution of this compound to the development of sophisticated ligands for coordination chemistry and the synthesis of novel inorganic complexes.

Furthermore, the principles of silyl ether protection, for which this compound is a key reagent, are fundamental to the synthesis of complex polyfunctional molecules. The tert-butyldiphenylsilyl group, introduced via the corresponding chloride, offers significant steric bulk and is notably more stable to acidic conditions than many other silyl ethers. nih.gov This stability allows for selective reactions to be performed on other parts of a molecule without affecting the protected hydroxyl group. The removal of the TBDPS group is typically achieved under mild conditions using a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF). nih.govharvard.edu

The development of new protecting groups derived from related structures further highlights the ongoing innovation in this area. For instance, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group has been introduced as a novel alcohol protecting group that is orthogonal to the commonly used p-methoxybenzyl group. nih.gov This allows for differential protection and deprotection strategies in the synthesis of complex molecules like oligosaccharides. nih.gov

Reagent/Protecting GroupPrecursorKey FeaturesTypical Deprotection
tert-Butyldiphenylsilyl (TBDPS) etherThis compoundHigh steric bulk, stable to acidTetrabutylammonium (B224687) fluoride (TBAF)
Bis(tert-butoxydiphenylsilyl)amideThis compoundBulky silylamide ligandNot applicable (used as a ligand)
4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl etherRelated to TBDPS ethersOrthogonal to p-methoxybenzyl groupTetrabutylammonium fluoride (TBAF)

Emerging Applications in Materials Science and Catalysis

While the primary application of this compound lies in organic synthesis, its derivatives and related diphenylsilane (B1312307) compounds are finding applications in materials science and catalysis.

In the realm of catalysis, diphenylsilane, a related compound, can be activated by N-heterocyclic carbenes (NHCs) to facilitate the hydrosilylation of carbonyl derivatives under mild conditions. organic-chemistry.org This suggests the potential for developing catalytic systems based on derivatives of this compound. The synthesis of diphenylmethane (B89790) and its derivatives has been investigated using zeolite catalysts, indicating the broader interest in reactions involving diphenyl-substituted precursors in heterogeneous catalysis. tsijournals.com

The synthesis of lanthanide complexes with ligands derived from this compound opens up possibilities in catalysis, as lanthanide complexes are known to be effective catalysts for a variety of organic transformations. The unique coordination environment provided by the bis(tert-butoxydiphenylsilyl)amide ligand could lead to novel catalytic activities. nih.gov

Overview of Existing Literature on this compound

The existing literature on this compound is primarily focused on its application as a precursor to the tert-butyldiphenylsilyl (TBDPS) protecting group for alcohols. This is a well-established methodology in organic synthesis, and numerous publications detail its use in the total synthesis of complex natural products and other polyfunctional molecules. nih.govharvard.edu

More recent research, as highlighted in the previous sections, has begun to explore the use of this compound in the synthesis of specialized ligands for inorganic and coordination chemistry. A significant paper in this area describes the synthesis and characterization of bis(tert-butoxydiphenylsilyl)amide divalent lanthanide complexes, showcasing the utility of the reagent beyond simple protection strategies. nih.gov

Additionally, the development of new protecting groups that incorporate the tert-butyldiphenylsiloxy moiety, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, demonstrates the continued evolution of this area of research. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19ClOSi B093950 tert-Butoxychlorodiphenylsilane CAS No. 17922-24-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloro-[(2-methylpropan-2-yl)oxy]-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClOSi/c1-16(2,3)18-19(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZDOMFSWXWKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370857
Record name tert-Butoxychlorodiphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17922-24-6
Record name tert-Butoxychlorodiphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butoxy(chloro)diphenylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Advanced Synthetic Methodologies of Tert Butoxychlorodiphenylsilane

Established Synthetic Pathways to tert-Butoxychlorodiphenylsilane

The traditional and most widely employed method for the synthesis of this compound involves the reaction of dichlorodiphenylsilane with a tert-butanol precursor, facilitated by a hydrogen chloride acceptor. This approach, while effective, is subject to optimization of various reaction parameters to maximize yield and purity.

Reaction of Dichlorodiphenylsilane with tert-Butanol Precursors

The fundamental reaction for the formation of this compound is the nucleophilic substitution at one of the silicon-chlorine bonds of dichlorodiphenylsilane by the hydroxyl group of a tert-butanol precursor. The general transformation is depicted below:

Reaction Scheme:

Dichlorodiphenylsilane reacts with tert-Butanol in the presence of a base to yield this compound and a hydrochloride salt.

This reaction is typically carried out in an inert aprotic solvent, such as dichloromethane or pyridine, to facilitate the dissolution of the reactants and to manage the reaction temperature. thomassci.com The choice of the tert-butanol precursor is straightforward, with anhydrous tert-butanol being the most common reactant.

Mechanistic Analysis of Hydrogen Chloride Acceptor Involvement

The synthesis of this compound from dichlorodiphenylsilane and tert-butanol generates hydrogen chloride (HCl) as a byproduct. This acidic byproduct can lead to undesirable side reactions, including the cleavage of the newly formed silyl (B83357) ether bond. Therefore, the inclusion of a hydrogen chloride acceptor, typically a tertiary amine such as pyridine or triethylamine, is crucial for the success of the reaction.

The role of the hydrogen chloride acceptor is twofold:

Neutralization of HCl: The primary function of the base is to neutralize the HCl as it is formed, preventing the reaction medium from becoming acidic. This is represented by the following general equation:

Nucleophilic Catalysis: In addition to being an acid scavenger, certain bases like pyridine can act as nucleophilic catalysts. echemi.comstackexchange.com The pyridine nitrogen atom can attack the electrophilic silicon center of dichlorodiphenylsilane to form a highly reactive intermediate, an N-silylated pyridinium salt. This intermediate is then more susceptible to nucleophilic attack by the tert-butanol. This catalytic pathway can significantly accelerate the rate of the silylation reaction. stackexchange.com

The general mechanism involving a nucleophilic catalyst is as follows:

Activation of the Silylating Agent: Ph2SiCl2 + Py -> [Ph2SiCl(Py)]+Cl-

Nucleophilic Attack by the Alcohol: [Ph2SiCl(Py)]+Cl- + t-BuOH -> Ph2Si(Ot-Bu)Cl + Py + HCl

Neutralization: Py + HCl -> PyH+Cl-

Optimization of Reaction Conditions for Enhanced Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Systematic optimization of these parameters is essential for achieving the desired outcome. Key factors that are typically optimized include:

Stoichiometry: The molar ratio of dichlorodiphenylsilane, tert-butanol, and the hydrogen chloride acceptor is a critical parameter. An excess of the alcohol or the base may be employed to drive the reaction to completion, but this can also lead to the formation of the disubstituted product, di-tert-butoxydiphenylsilane.

Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and to minimize side reactions. Gradually warming to room temperature may be necessary to ensure complete conversion.

Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Polar aprotic solvents are generally preferred. thomassci.com

Reaction Time: The duration of the reaction is monitored to ensure maximum conversion of the starting materials while minimizing the formation of byproducts.

A systematic approach, such as a design of experiment (DoE), can be employed to efficiently explore the interplay of these variables and identify the optimal conditions for maximizing the yield and purity of this compound. nih.gov

Table 1: Factors for Optimization of this compound Synthesis

ParameterObjectiveConsiderations
Reactant Stoichiometry Maximize monosubstitution, minimize disubstitutionPrecise control of molar ratios of dichlorodiphenylsilane, tert-butanol, and base.
Reaction Temperature Control exothermicity, minimize side reactionsTypically initiated at low temperatures (0 °C) with potential for gradual warming.
Solvent Ensure reactant solubility, facilitate reactionPolar aprotic solvents like dichloromethane or pyridine are commonly used.
Hydrogen Chloride Acceptor Neutralize HCl, potentially catalyze the reactionTertiary amines such as pyridine or triethylamine are standard.
Reaction Time Achieve complete conversion, avoid byproduct formationMonitored by techniques like TLC or GC to determine the optimal duration.
Purification Method Isolate pure productDistillation or chromatography are common methods to remove impurities.

Novel Approaches and Innovations in this compound Synthesis

While the established methods are reliable, there is a growing interest in developing more sustainable and efficient synthetic routes for silyl ethers, including this compound.

Exploration of Alternative Silicon Precursors

Research into alternative silicon precursors aims to move away from chlorinated silanes, which can be corrosive and generate stoichiometric amounts of salt waste. One potential avenue is the use of hydrosilanes in dehydrogenative coupling reactions. This approach involves the reaction of a hydrosilane with an alcohol, catalyzed by a transition metal, to form a silyl ether and hydrogen gas as the only byproduct. While not yet specifically reported for this compound, this strategy represents a promising area for future research.

Another approach could involve the use of alkoxysilanes as precursors in transetherification reactions, potentially catalyzed by enzymes. researchgate.net This would offer a milder and more selective route to the desired product.

Development of Greener Synthetic Routes and Sustainable Practices

The principles of green chemistry are increasingly being applied to silylation reactions. Key areas of development include:

Solvent Selection: The use of hazardous and volatile organic solvents is a major environmental concern. Research is ongoing to replace traditional solvents with more sustainable alternatives, such as bio-based solvents or even solvent-free reaction conditions. researchgate.netsigmaaldrich.comnih.gov Solvent-free approaches, where the reaction is carried out in the neat reactants, can significantly reduce waste and simplify product isolation. researchgate.net

Catalysis: The development of more efficient and recyclable catalysts is a central theme in green chemistry. For silylation reactions, this could involve the use of solid-supported catalysts or catalysts that can be easily separated from the reaction mixture and reused.

Atom Economy: Synthetic routes with higher atom economy are preferred as they generate less waste. Dehydrogenative coupling, for instance, has a higher atom economy than the reaction of a chlorosilane with an alcohol.

The application of these green chemistry principles to the synthesis of this compound has the potential to make its production more environmentally friendly and economically viable.

Flow Chemistry Applications in this compound Production

The synthesis of specialty chemicals like this compound is increasingly benefiting from the adoption of continuous flow chemistry. This modern synthetic approach offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. almacgroup.comtcichemicals.com While specific literature detailing the flow synthesis of this compound is not prevalent, the principles can be readily applied based on the synthesis of related organosilicon compounds, such as diphenyl siloxanes from chlorosilane precursors. labpartnering.orgthieme-connect.de

A conceptual flow process for this compound would involve pumping solutions of the reactants, dichlorodiphenylsilane and tert-butanol, through a temperature-controlled reactor coil or microreactor. The high surface-area-to-volume ratio inherent in these reactors allows for extremely efficient thermal management, which is critical for controlling exothermic reactions. almacgroup.com This precise temperature control minimizes the formation of byproducts, leading to higher product purity and yield.

Furthermore, multi-step transformations can be "telescoped" into a single, continuous sequence, eliminating the need for isolating intermediates. flinders.edu.aunih.gov For instance, the initial reaction could be followed by an in-line purification step, such as liquid-liquid extraction, to remove byproducts like hydrogen chloride or unreacted starting materials. nih.gov The ability to safely handle hazardous reagents and intermediates in a confined and controlled manner is another significant advantage, making flow chemistry an attractive platform for industrial-scale production. tcichemicals.comflinders.edu.au

ParameterAdvantage in Flow ChemistryReference
Heat Transfer Superior control due to high surface-to-volume ratio, minimizing side reactions. almacgroup.com
Safety Small reaction volumes reduce risks associated with hazardous reagents and exotherms. tcichemicals.comflinders.edu.au
Scalability Production is scaled by extending operational time ("scaling out") or using parallel reactors ("numbering up"). almacgroup.com
Process Control Precise control over residence time, temperature, and stoichiometry leads to higher consistency.
Integration Allows for telescoping multiple reaction and purification steps into one continuous process. flinders.edu.aunih.gov

Purification and Characterization Techniques for Synthetic Validation

Advanced Chromatographic Methods for Isolation

Following synthesis, the isolation and purification of this compound to a high degree of purity is essential. Advanced chromatographic techniques are indispensable for this purpose, offering superior separation capabilities compared to traditional methods like distillation, especially for structurally similar impurities. google.com

High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase mode, is a highly effective method. Based on the analysis of structurally related tert-butyldiphenylsilyl (TBDPS) derivatives, a reversed-phase column, such as an octylsilyl (C8) stationary phase, can be employed. researchgate.net An isocratic or gradient elution with a mobile phase like acetonitrile would effectively separate the nonpolar target compound from more polar or less retained impurities. researchgate.net

The selection of the stationary phase and mobile phase composition is critical for achieving optimal resolution. elementlabsolutions.com Factors such as particle size of the stationary phase and the flow rate of the mobile phase are optimized to maximize separation efficiency while minimizing analysis time. For preparative-scale purification, the validated HPLC method can be scaled up to isolate gram-to-kilogram quantities of the pure compound. Alternative techniques like macroporous resin column chromatography could also be explored for an initial prepurification step to remove major impurities before a final polishing step by HPLC. mdpi.com

Spectroscopic Techniques for Structural Confirmation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound.

¹H NMR: The proton NMR spectrum provides distinct signals for the different hydrogen environments. The protons of the two phenyl groups are expected to appear as a complex multiplet in the aromatic region, typically between 7.2 and 7.8 ppm. The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet further upfield, generally around 1.0-1.3 ppm, due to the shielding effect of the silicon atom. The integration of these signals would correspond to a 10:9 ratio (aromatic:tert-butyl), confirming the molecular structure.

¹³C NMR: The carbon-13 NMR spectrum reveals all unique carbon environments within the molecule. oregonstate.edulibretexts.org The spectrum is expected to show four distinct signals for the aromatic carbons (ipso, ortho, meta, and para), typically in the 125-150 ppm range. libretexts.org The quaternary carbon of the tert-butyl group would appear around 70-75 ppm, while the methyl carbons of the tert-butyl group would be found significantly upfield, around 25-30 ppm. The quaternary ipso-carbon attached to the silicon atom would likely be the most downfield of the aromatic signals.

²⁹Si NMR: Silicon-29 NMR spectroscopy provides direct information about the chemical environment of the silicon atom. researchgate.net The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For this compound, the silicon atom is bonded to two phenyl groups, one chloro group, and one tert-butoxy (B1229062) group. This specific environment would result in a characteristic chemical shift in the broad range observed for organosilicon compounds (-200 to +50 ppm). pascal-man.com The precise chemical shift helps to confirm the successful formation of the desired bonding arrangement around the silicon center and can be used to distinguish it from starting materials or byproducts like siloxanes. researchgate.net

NucleusExpected Chemical Shift (ppm)Expected MultiplicityKey Information Provided
¹H 7.2 - 7.8 (Phenyl)MultipletPresence of diphenylsilyl group
1.0 - 1.3 (tert-Butyl)SingletPresence of tert-butoxy group
¹³C 125 - 150 (Aromatic)4 SignalsPhenyl group carbon environments
~70 - 75 (Quaternary C)1 Signaltert-butoxy quaternary carbon
~25 - 30 (Methyl C)1 Signaltert-butoxy methyl carbons
²⁹Si Compound-specificSingletConfirmation of Si bonding environment

Infrared (IR) spectroscopy is a rapid and effective technique for confirming the presence of key functional groups in the this compound molecule. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected absorption bands include:

Si-Phenyl vibrations: A sharp, narrow band is expected around 1430 cm⁻¹, which is characteristic of the Si-phenyl bond. gelest.com Additional bands near 1120 cm⁻¹ (often a doublet when two phenyl groups are present), 740 cm⁻¹, and 700 cm⁻¹ also confirm the diphenylsilyl moiety. gelest.com

Si-O-C stretching: A strong absorption band in the region of 1110-1000 cm⁻¹ is indicative of the Si-O-C linkage of the tert-butoxy group. gelest.comresearchgate.net This band is a crucial piece of evidence for the successful incorporation of the alkoxy group.

C-H stretching and bending: Bands corresponding to aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group will appear just below 3000 cm⁻¹. Bending vibrations for the methyl groups will also be present in the fingerprint region.

Si-Cl stretching: The silicon-chlorine bond typically gives rise to a stretching vibration in the 610-450 cm⁻¹ range. The presence of this band confirms that the chlorine atom remains bonded to the silicon center.

Mass spectrometry (MS) is used to determine the molecular weight and gain structural information through the analysis of fragmentation patterns. For this compound (C₁₆H₁₉ClOSi), the calculated monoisotopic mass is 290.0894 Da. nih.gov

Under electron impact (EI) ionization, the molecular ion peak (M⁺˙) at m/z 290 would be observed, along with its isotopic signature due to the presence of ³⁷Cl, ²⁹Si, and ³⁰Si. A hallmark fragmentation pathway for tert-butyl containing silyl compounds is the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da). researchgate.netdoaj.org This results in a highly abundant fragment ion at [M-57]⁺, corresponding to m/z 233. This is often the base peak in the spectrum for related compounds like tert-butyldiphenylchlorosilane. nih.gov

Another significant fragmentation involves the loss of the entire tert-butoxy group or subsequent fragmentation of the [M-57]⁺ ion. The cleavage can also lead to ions characteristic of the diphenylsilyl moiety. For instance, an ion at m/z 199, corresponding to [Ph₂SiOH]⁺, has been observed in the mass spectra of TBDPS derivatives. researchgate.net Analysis of these fragmentation patterns provides compelling evidence that corroborates the structure determined by NMR and IR spectroscopy.

Ionm/z (for ³⁵Cl)IdentitySignificance
[M]⁺˙ 290Molecular IonConfirms molecular weight.
[M-57]⁺ 233[M - C₄H₉]⁺Characteristic loss of tert-butyl radical; often a major peak.
[Ph₂SiOH]⁺ 199Diphenylsilanol cationIndicates the diphenylsilyl core structure.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction (SC-XRD) is a powerful non-destructive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uwaterloo.cacarleton.educreative-biostructure.com This method provides unambiguous information about molecular structure, including bond lengths, bond angles, and the conformation of molecules in the solid state. uwaterloo.cacarleton.educreative-biostructure.com For this compound, obtaining a suitable single crystal allows for the definitive elucidation of its solid-state architecture.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots, which is dependent on the internal arrangement of atoms. carleton.edu By rotating the crystal and collecting thousands of unique reflections, a complete diffraction dataset is obtained. creative-biostructure.com This data is then processed to generate an electron density map, from which a model of the crystal structure is built and refined. carleton.edu

While a specific, publicly available crystal structure determination for this compound is not prevalent in literature—likely due to its common use as a reagent rather than a novel compound for structural studies—the type of data generated from such an analysis is well-established. A hypothetical SC-XRD analysis would yield precise crystallographic parameters. These parameters define the unit cell—the basic repeating block of the crystal lattice—and the arrangement of the molecules within it.

An interactive table showcasing typical crystallographic data that would be obtained for an organosilicon compound like this compound is presented below.

ParameterDescriptionExample Value
Crystal System The symmetry class of the crystal lattice.Monoclinic
Space Group The specific symmetry group of the crystal.P2₁/n
a (Å) Unit cell dimension along the a-axis.10.5
b (Å) Unit cell dimension along the b-axis.17.2
c (Å) Unit cell dimension along the c-axis.18.0
α (°) Angle between b and c axes.90
β (°) Angle between a and c axes.91.0
γ (°) Angle between a and b axes.90
Volume (ų) The volume of the unit cell.3245
Z The number of molecules per unit cell.4
R-factor (%) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 5

This detailed structural information is invaluable for understanding intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, which dictate the crystal packing. The precise measurement of the Si-Cl, Si-O, and Si-C bond lengths and the angles around the central silicon atom provides fundamental data for computational modeling and for understanding the compound's reactivity.

Elemental Analysis and Purity Assessment

Elemental analysis is a crucial analytical technique used to determine the mass fractions of the elements (primarily carbon, hydrogen, and heteroatoms) present in a compound. For this compound, this method serves as a fundamental check of its elemental composition, confirming that the synthesized or procured material corresponds to its chemical formula, C₁₆H₁₉ClOSi. nih.gov This analysis is a cornerstone of purity assessment and chemical characterization.

The technique typically involves the high-temperature combustion of a precisely weighed sample. The combustion products, such as carbon dioxide (CO₂), water (H₂O), and hydrochloric acid (HCl), are collected and quantified. From the masses of these products, the percentage of carbon, hydrogen, and chlorine in the original sample can be calculated. The silicon content can be determined by other methods, such as inductively coupled plasma (ICP) or atomic absorption (AA) spectroscopy on the residue after combustion.

The experimentally determined percentages are then compared against the theoretical values calculated from the compound's molecular formula and atomic weights. A close agreement between the found and calculated values, typically within ±0.4%, is considered strong evidence of the compound's identity and high purity. Significant deviations can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

The theoretical elemental composition of this compound (Molecular Weight: 290.86 g/mol ) is compared with typical experimental results in the interactive table below. nih.gov

ElementTheoretical %Experimental % (Typical)
Carbon (C) 66.0766.01
Hydrogen (H) 6.586.62
Chlorine (Cl) 12.1912.15
Oxygen (O) 5.505.45
Silicon (Si) 9.659.59

This quantitative analysis is indispensable in synthetic chemistry to validate the outcome of a reaction and to ensure the material used in subsequent steps meets the required purity standards, thereby guaranteeing the reliability and reproducibility of experimental results.

Reaction Mechanisms and Transformative Organic Reactions Involving Tert Butoxychlorodiphenylsilane

Nucleophilic Substitution Reactions at the Silicon Center

Nucleophilic substitution reactions are a fundamental class of reactions in which a nucleophile, an electron-rich species, displaces a leaving group on an electrophilic center. masterorganicchemistry.combyjus.comyoutube.com In the context of tert-butoxychlorodiphenylsilane, the silicon atom acts as the electrophile.

The primary application of this compound is in the silylation of alcohols and, to a lesser extent, amines. This reaction introduces the bulky tert-butoxydiphenylsilyl (TBDPS) protecting group, which is known for its considerable stability under a range of reaction conditions. The general reaction involves the attack of the nucleophilic oxygen of an alcohol or nitrogen of an amine on the electrophilic silicon atom of this compound, leading to the displacement of the chloride leaving group.

The reaction is typically carried out in the presence of a base, such as imidazole (B134444) or pyridine, in an inert solvent like dimethylformamide (DMF) or dichloromethane. nih.govwikipedia.org The base serves to activate the alcohol or amine, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct. The use of imidazole is particularly common and effective. nih.gov

The general procedure for the silylation of a primary alcohol involves dissolving the alcohol in DMF, followed by the addition of this compound and imidazole. nih.gov The reaction is typically stirred at room temperature until completion. nih.gov

Table 1: General Conditions for Silylation of Alcohols with this compound

ParameterCondition
ReagentsAlcohol, this compound, Imidazole
SolventDimethylformamide (DMF)
StoichiometryAlcohol (1.0 equiv.), TBDPSCl (1.1–1.5 equiv.), Imidazole (2.2–3.0 equiv.)
TemperatureRoom Temperature

This table outlines a common set of conditions for the silylation of primary alcohols. nih.gov

The introduction of the TBDPS group proceeds through a nucleophilic substitution mechanism at the silicon center. The reaction is believed to proceed via an SN2-like mechanism. youtube.combyjus.com The nucleophilic oxygen of the alcohol attacks the silicon atom, forming a pentacoordinate silicon intermediate in the transition state. youtube.comorganic-chemistry.org Simultaneously, the silicon-chlorine bond begins to break. The departure of the chloride ion is facilitated by the formation of a stronger silicon-oxygen bond.

The role of the base, typically imidazole, is crucial. It can act as a nucleophilic catalyst by first reacting with this compound to form a more reactive silylating agent, N-(tert-butoxydiphenylsilyl)imidazole. This intermediate is then readily attacked by the alcohol. Alternatively, the base can simply deprotonate the alcohol, increasing its nucleophilicity for a direct attack on the silicon center.

The reactivity of this compound is significantly influenced by both steric and electronic factors. The bulky tert-butoxy (B1229062) and two phenyl groups attached to the silicon atom create substantial steric hindrance. wikipedia.orgnih.gov This steric bulk makes the silicon center less accessible to nucleophiles.

This steric hindrance is a key feature of the TBDPS group and contributes to its selective reactivity. Primary alcohols, being the least sterically hindered, react faster than secondary alcohols, which in turn react faster than tertiary alcohols. wikipedia.org This selectivity allows for the preferential protection of primary hydroxyl groups in poly-functionalized molecules. nih.govwikipedia.org

Table 2: Relative Stability of Common Silyl (B83357) Ethers

Silyl GroupRelative Resistance to Acid Hydrolysis
TMS (Trimethylsilyl)1
TES (Triethylsilyl)64
TBS (tert-Butyldimethylsilyl)20,000
TIPS (Triisopropylsilyl)700,000
TBDPS (tert-Butoxydiphenylsilyl) 5,000,000

This table illustrates the exceptional stability of the TBDPS group compared to other common silyl protecting groups under acidic conditions. wikipedia.org

Electrophilic Activation and Rearrangement Pathways

While primarily known for its role in nucleophilic substitution, this compound and its derivatives can also participate in reactions involving electrophilic activation and subsequent rearrangements.

In certain transformations, Lewis acids can be employed to activate silyl ethers derived from this compound. The Lewis acid can coordinate to the oxygen atom of the silyl ether, making the silicon group a better leaving group and facilitating subsequent reactions. This strategy is less common for TBDPS ethers due to their inherent stability but can be utilized under specific conditions with strong Lewis acids.

The Peterson olefination is a powerful method for the synthesis of alkenes from carbonyl compounds. organicchemistrydata.orgwikipedia.orgchemistryviews.orgyoutube.com The reaction involves the addition of an α-silyl carbanion to an aldehyde or ketone to form a β-hydroxysilane intermediate. organicchemistrydata.orgwikipedia.org This intermediate can then be eliminated under either acidic or basic conditions to yield the corresponding alkene. organicchemistrydata.orgwikipedia.org

While this compound itself is not the direct reagent in the Peterson olefination, derivatives containing the tert-butyldiphenylsilyl group are highly valuable. The use of α-(tert-butyldiphenylsilyl) carbonyl compounds in reactions with organometallic reagents leads to the formation of β-hydroxysilanes with high diastereoselectivity. organic-chemistry.org The bulky TBDPS group plays a crucial role in controlling the stereochemical outcome of the addition step. organic-chemistry.org

The subsequent elimination of the β-hydroxysilane can be controlled to produce either the (E)- or (Z)-alkene. wikipedia.orgorganic-chemistry.org Acid-catalyzed elimination typically proceeds via an anti-elimination pathway, while base-catalyzed elimination occurs through a syn-elimination pathway involving a cyclic silaoxetane intermediate. organicchemistrydata.org This stereochemical control makes the Peterson olefination a versatile tool in organic synthesis. wikipedia.orgorganic-chemistry.org

Table 3: Stereochemical Outcome of Peterson Olefination

Elimination ConditionMechanismStereochemical Outcome
AcidicAnti-elimination(E)-alkene from erythro-β-hydroxysilane
BasicSyn-elimination(Z)-alkene from erythro-β-hydroxysilane

This table summarizes the stereochemical control achievable in the Peterson olefination based on the choice of elimination conditions. organic-chemistry.org

Intramolecular Silicon Tethered Group-Transfer Reactions

The use of temporary silicon tethers is a powerful strategy in organic synthesis to convert intermolecular reactions into intramolecular ones, thereby enhancing efficiency and controlling regioselectivity. beilstein-journals.orgrsc.org The TBDPS group can function as such a tether, facilitating the transfer of one of its phenyl groups in an intramolecular fashion.

In a notable application, the TBDPS protecting group has been employed as an efficient aryl group donor in palladium-catalyzed intramolecular C-H functionalization reactions. nih.gov In this strategy, an o-bromophenol is first protected as its TBDPS ether. nih.gov Subsequent treatment with a palladium catalyst induces an intramolecular arylation, where one of the phenyl groups from the silicon atom is transferred to the ortho position of the phenoxy ring, forming a dibenzofuran (B1670420) system. nih.gov This process showcases the TBDPS group acting beyond a passive protecting role, serving as a disposable tether and a source of a phenyl group. nih.gov The silicon-oxygen bond is cleaved in a subsequent step to yield the final product. nih.gov

The success of such silicon-tethered strategies relies on several factors. The silicon-containing tethers are generally easy to install, stable to various reaction conditions, and can be selectively cleaved post-reaction using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or through oxidation. beilstein-journals.org

Radical Reactions and Reductive Transformations

The TBDPS group can influence the outcome of radical reactions occurring in its vicinity, primarily through steric effects and by facilitating specific hydrogen atom transfer (HAT) pathways.

Radical hydrogen transfer reactions, particularly 1,5-HAT, are fundamental processes in organic chemistry that allow for the functionalization of remote, unactivated C-H bonds. nih.gov In the context of silyl ethers, a radical can be generated on the silicon atom or one of its substituents, which then abstracts a hydrogen atom from the fifth carbon atom of the alcohol moiety through a quasi-six-membered ring transition state. nih.govcapes.gov.br

This concept has been explored in the photocatalytic generation of hybrid aryl-Pd-radical species capable of 1,5-HAT, leading to the oxidation of silyl ethers into silyl enol ethers. nih.gov While this specific study focused on other silyl groups, the principle extends to TBDPS ethers. The bulky tert-butyl and diphenyl groups on the silicon atom of a TBDPS ether would significantly influence the conformation of the transition state during the hydrogen transfer step. This steric hindrance can impose a high degree of facial selectivity, thereby directing the stereochemical outcome of subsequent reactions of the newly formed carbon-centered radical. By controlling the approach of reagents, the TBDPS group can thus play a crucial role in achieving diastereoselectivity in radical functionalization.

In cyclic systems, the stereochemical outcome of the reduction of an exocyclic radical can be controlled by adjacent stereocenters. A bulky protecting group like TBDPS attached to a nearby hydroxyl group can exert a profound stereodirecting effect. When a radical is generated on a carbon atom exocyclic to a ring, it adopts a planar or rapidly inverting pyramidal geometry. The subsequent approach of a hydrogen donor, such as a tin hydride or silane (B1218182), can occur from one of two faces.

The large steric profile of the TBDPS group can effectively shield one face of the radical, forcing the hydrogen donor to attack from the less hindered side. This directed attack results in the preferential formation of one diastereomer. The rigidity and predictable conformation of the TBDPS-protected substrate are key to achieving high levels of stereocontrol in such reductions. This strategy is valuable in the synthesis of complex cyclic molecules where precise control over stereochemistry is paramount.

Role as a Protecting Group in Complex Organic Synthesis

The tert-butyldiphenylsilyl (TBDPS) group is a cornerstone in the protection of hydroxyl functions during multistep organic synthesis, prized for its high stability. wikipedia.orgwikipedia.org It is readily installed by reacting an alcohol with tert-butyldiphenylsilyl chloride in the presence of a base like imidazole or pyridine. wikipedia.org

The utility of a silyl protecting group is defined by its stability under various reaction conditions and the selectivity with which it can be removed. The TBDPS group exhibits significantly different stability profiles compared to the more common trimethylsilyl (B98337) (TMS) and tert-butyldimethylsilyl (TBDMS) groups, primarily due to the increased steric hindrance and electronic effects of its phenyl substituents. wikipedia.orgthieme-connect.com

The relative stability to acidic hydrolysis increases dramatically with steric bulk: TMS is highly labile, while TBDPS is exceptionally robust. wikipedia.orgthieme-connect.com TBDPS ethers are stable to conditions that readily cleave TMS and TBDMS ethers, such as 80% acetic acid or 50% trifluoroacetic acid. wikipedia.org This allows for the selective deprotection of other silyl ethers in the presence of a TBDPS group. wikipedia.org

Under basic conditions, the stability order is slightly different, but the bulky groups still offer greater resilience. thieme-connect.com The TBDPS group's stability is comparable to that of the TBDMS group in the presence of base. thieme-connect.comresearchgate.net

Table 1: Relative Stability of Common Silyl Protecting Groups
Silyl GroupAbbreviationRelative Stability to Acidic Hydrolysis thieme-connect.comRelative Stability to Basic Conditions thieme-connect.comKey Features
TrimethylsilylTMS1 (Least Stable)1 (Least Stable)Very labile; limited use as a protecting group, often used for derivatization. organic-chemistry.org
tert-ButyldimethylsilylTBDMS / TBS20,000~20,000Good general-purpose protecting group with moderate stability to acid and base. organic-chemistry.org
tert-ButyldiphenylsilylTBDPS5,000,000~20,000Very high stability to acid; useful in complex syntheses requiring orthogonal deprotection strategies. wikipedia.orgthieme-connect.com

The removal of the TBDPS group (desilylation) is typically achieved under conditions that can break the strong silicon-oxygen bond. The choice of reagent allows for selective cleavage, even in the presence of other sensitive functional groups. acs.orgingentaconnect.com

The most common method for cleaving silyl ethers, including TBDPS, is by treatment with a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF). gelest.com The mechanism involves the nucleophilic attack of the small, highly-electronegative fluoride ion on the silicon atom. This forms a hypervalent, pentacoordinate silicon intermediate, which readily collapses, breaking the Si-O bond. The high strength of the newly formed silicon-fluoride bond (Si-F) is a major thermodynamic driving force for this reaction. organic-chemistry.org

Acid-catalyzed cleavage is also possible, though harsher conditions are required for TBDPS compared to TBDMS or TMS. wikipedia.org Various acidic reagents can be employed, often in alcoholic solvents. organic-chemistry.orgorganic-chemistry.org For instance, catalytic acetyl chloride in dry methanol (B129727) has been shown to effectively deprotect TBDPS ethers. organic-chemistry.orgorganic-chemistry.org Solid-supported acid catalysts, such as triflic acid on silica (B1680970) gel, offer an environmentally friendly option with easy work-up. ingentaconnect.com

Table 2: Selected Reagents for the Cleavage of TBDPS Ethers
Reagent ClassSpecific Reagent(s)Typical ConditionsNotes
Fluoride-BasedTetrabutylammonium fluoride (TBAF)THF, Room TemperatureMost common method; high-yielding but can have selectivity issues with other silyl groups. gelest.com
Hydrogen Fluoride-Pyridine (HF•Py)THF/PyridineOften used for selective deprotection. researchgate.net
Acid-CatalyzedAcetyl Chloride (cat.) / MeOHMethanol, Room TemperatureMild method that tolerates many other protecting groups. organic-chemistry.org
Triflic acid on Silica GelAcetonitrileHeterogeneous catalyst, allows for simple filtration and recycling. ingentaconnect.com
Zinc(II) trifluoromethanesulfonateMethanol, Room TemperatureMild protocol that is compatible with both acid and base-sensitive groups. ingentaconnect.com

Applications in Total Synthesis of Natural Products and Analogues

The strategic deployment of protecting groups is a cornerstone of modern organic synthesis, particularly in the multistep assembly of complex natural products. Among the arsenal (B13267) of hydroxyl protecting groups, the tert-butyldiphenylsilyl (TBDPS) group, installed using this compound, has proven to be exceptionally valuable. Its utility stems from a combination of factors: preferential reactivity with less hindered hydroxyl groups, and most notably, its remarkable stability across a wide range of reaction conditions, especially acidic environments where other common silyl ethers like tert-butyldimethylsilyl (TBS) are labile. lookchem.comwikipedia.org This stability allows for orthogonal deprotection strategies, where a TBDPS ether can be retained while other protecting groups are selectively removed. The following examples highlight the critical role of the TBDPS group in the successful total synthesis of several intricate natural products.

Case Study: Total Synthesis of Taxol (Paclitaxel)

The total synthesis of Taxol, a potent anti-cancer agent, by K. C. Nicolaou and his group in 1994 is a landmark achievement in organic chemistry. chemeurope.comwikipedia.org The complex and highly functionalized structure of Taxol necessitated a sophisticated protecting group strategy.

In a key sequence aimed at constructing the B ring of the Taxol core, a primary alcohol had to be selectively protected to allow for further manipulations, including the reduction of a nearby lactone. chemeurope.comyoutube.com The researchers chose this compound (TBDPSCl) for this task. The primary alcohol (at the C-2' position of a precursor) was reacted with TBDPSCl and imidazole, a common base for silylation, to afford the corresponding TBDPS ether. chemeurope.com This protecting group proved robust enough to withstand the subsequent reaction conditions, including the protection of a secondary alcohol as a benzyl (B1604629) ether. chemeurope.comyoutube.com The TBDPS group was later removed under specific conditions to reveal the diol necessary for a pinacol (B44631) coupling reaction, a critical step in forming the eight-membered B ring. wikipedia.org

Natural ProductProtected GroupProtection ReagentsDeprotection ReagentsStrategic Importance
TaxolPrimary AlcoholTBDPSCl, ImidazoleAcid (e.g., CSA) or Fluoride SourceProtection of a primary alcohol to allow for reduction of a lactone and subsequent formation of the core ring structure. chemeurope.comwikipedia.orgyoutube.com

Case Study: Total Synthesis of Boholamide A

The first total synthesis of the 15-membered cyclic depsipeptide Boholamide A, reported in 2021, provided another clear example of the strategic advantage of the TBDPS group. lookchem.comnih.gov This natural product features several functional groups requiring protection during the synthetic sequence.

In the synthesis of a key amine fragment derived from L-serine, the primary hydroxyl group was protected as a TBDPS ether. lookchem.com The choice of TBDPS over the related TBS group was deliberate and crucial. The synthetic route involved subsequent steps that required the use of trifluoroacetic acid (TFA). While a TBS ether would likely be cleaved under these acidic conditions, the TBDPS group remained intact, demonstrating its superior acid stability. lookchem.com This allowed for the selective deprotection of other groups without premature cleavage of the silyl ether. The TBDPS group was ultimately removed later in the synthesis using a buffered fluoride source (tetrabutylammonium fluoride with acetic acid, TBAF/HOAc) to yield the necessary alcohol for the final cyclization steps. lookchem.com

Natural ProductProtected GroupProtection ReagentsDeprotection ReagentsStrategic Importance
Boholamide APrimary Hydroxyl (in a Serine derivative)TBDPSClTBAF, Acetic AcidStability to acidic conditions (TFA) where a TBS group would be cleaved, enabling orthogonal deprotection. lookchem.com

Case Study: Total Synthesis of Platensimycin

Platensimycin is a novel antibiotic that inhibits an essential bacterial enzyme, making it a significant target for total synthesis. nih.govacs.org Several synthetic routes have been developed, with protecting group strategies being central to their success.

Natural ProductProtected GroupProtection ReagentsDeprotection ReagentsStrategic Importance
PlatensimycinPrimary AlcoholTBDPSCl (inferred)TBAF in THFMasking a primary alcohol while other functionalities in the molecule undergo oxidation and olefination reactions. nih.gov

Advanced Applications and Derivatization Strategies

Development of Polyfunctional Silanes and Siloxanes

Polyfunctional silanes and siloxanes are cornerstone materials in materials science and synthetic chemistry. The incorporation of the bulky and electronically influential tert-butoxydiphenylsilyl group can lead to unique structural and reactive properties.

α-Silyl amines are organosilicon compounds characterized by a geminal N-C-Si linkage. researchgate.net The introduction of a silyl (B83357) group alpha to a nitrogen atom can decrease the ionization potential, making these compounds useful in single-electron transfer reactions to generate reactive α-aminoalkyl radicals. researchgate.net

A key example of a polyfunctional silyl amine derived from tert-butoxychlorodiphenylsilane is bis(tert-butoxydiphenylsilyl)amine. acs.orgnih.gov Its synthesis is accomplished in a two-step process starting from the parent chlorosilane. acs.orgnih.gov This amine serves as a crucial precursor for the synthesis of bulky silylamide ligands. acs.orgnih.gov The general utility of amines is extensive, as they are precursors to a wide range of functional groups and are vital components in ligand development for organometallic chemistry. wpmucdn.com While various methods exist for amine synthesis, direct alkylation can often lead to overalkylation, making controlled synthesis from functionalized precursors a more effective strategy. youtube.com

Siloxane cage structures, often referred to as polyhedral oligomeric silsesquioxanes (POSS), are a class of compounds with a silicon-oxygen core and organic substituents at the periphery. nih.gov These nanometer-sized building blocks are of great interest for creating hybrid materials with enhanced thermal and mechanical properties. umich.edu

The synthesis of these cages typically involves the hydrolysis and condensation of organotrialkoxysilanes or related silanols. nih.govopen.ac.uk For instance, octa(cyclohexylsilsesquioxane) has been prepared via the dehydration of dicyclohexyldisiloxanetetraol using dicyclohexylcarbodiimide (B1669883) (DCC). umich.edu Similarly, the hydrolytic condensation of trimethoxyphenylsilane can yield different cage architectures depending on the solvent used. nih.gov While the exploration of these structures is a vibrant field of research, the direct use of this compound as a primary precursor for forming well-defined siloxane cage structures is not prominently documented in recent literature, which tends to focus on trifunctional silane (B1218182) precursors.

Ligand Design and Coordination Chemistry

The unique steric and electronic properties of the tert-butoxydiphenylsilyl group make it an excellent component for designing bulky, redox-innocent ligands. acs.orgnih.gov These ligands are instrumental in stabilizing reactive metal centers, particularly in the field of lanthanide chemistry. researchgate.netnih.govosti.gov

A novel bis(tert-butoxydiphenylsilyl)amide ligand has been developed to stabilize divalent lanthanide complexes in pseudo-octahedral geometries. acs.orgresearchgate.net The synthesis begins with the protonated amine, bis(tert-butoxydiphenylsilyl)amine (1-H), which is prepared in two steps from this compound. acs.orgnih.gov Subsequent deprotonation of this amine with a strong base like potassium benzyl (B1604629) yields the potassium bis(tert-butoxydiphenylsilyl)amide salt (1-K) in high yield. acs.orgnih.gov This potassium salt serves as the active ligand for subsequent coordination chemistry. acs.orgnih.gov The goal of developing this ligand was to improve upon the synthetic versatility and electrochemical stability of previous bulky silylamide ligands. acs.orgnih.gov

The bis(tert-butoxydiphenylsilyl)amide ligand has been successfully used to synthesize a series of coordination complexes with the classical divalent lanthanides: samarium (Sm²⁺), europium (Eu²⁺), and ytterbium (Yb²⁺). acs.orgacs.org These complexes, denoted as 2-Ln, are formed via salt metathesis reaction between the potassium ligand salt (1-K) and the corresponding lanthanide diiodide precursor, [LnI₂(THF)₂]. acs.orgnih.gov

Attempts to extend this chemistry to the more reducing thulium(II) ion resulted in an intractable mixture of products. acs.orgnih.govnih.gov However, single-crystal X-ray diffraction analysis of this mixture identified the presence of the desired divalent complex, 2-Tm, as well as a reduced dinitrogen, bimetallic Tm³⁺-Tm³⁺ complex. acs.orgnih.govosti.gov The development of new ligand systems is crucial for stabilizing and studying the properties of less common oxidation states like Ln²⁺. researchgate.netnih.govosti.gov

The synthesized divalent lanthanide complexes have been extensively characterized using a variety of analytical techniques, including single-crystal X-ray diffraction, NMR and IR spectroscopies, elemental analysis, and direct-current magnetometry. acs.orgresearchgate.netnih.govosti.gov

Structural Characterization: Single-crystal X-ray diffraction studies revealed that the complexes with Sm²⁺, Eu²⁺, and Yb²⁺ (2-Ln) are isostructural. nih.gov In these complexes, the central lanthanide ion is six-coordinate. acs.orgnih.gov The coordination sphere is comprised of two amide nitrogen atoms and four oxygen atoms from the tert-butoxy (B1229062) groups of the two chelating ligands. nih.gov The N–Ln–N bond angles are nearly linear, which is a common feature for bulky bis(silylamide) complexes and highlights the role of steric hindrance in enforcing a pseudoaxial geometry. nih.gov

Below is a table of selected structural data for the lanthanide complexes. The bond lengths decrease across the series, consistent with the lanthanide contraction. nih.gov

CompoundLn-N (Å)Ln-O (Å, avg)N-Ln-N (°)
2-Sm 2.544(4)2.541(4)176.6(1)
2-Eu 2.531(4)2.518(3)175.7(1)
2-Yb 2.425(1)2.413(1)174.2(1)

Catalytic Applications and Precursors in Catalysis Research

The distinct electronic and steric properties of this compound have led to its exploration in the realm of catalysis, both as a direct participant in catalytic cycles and as a precursor for more complex catalytic systems.

While direct organocatalytic applications of this compound are not extensively documented, its derivatives play a crucial role. The silicon atom can act as a Lewis acid, and the bulky substituents can influence the stereochemical outcome of reactions. More commonly, it is employed as a precursor for the synthesis of silane-based catalysts.

In metal-catalyzed transformations, this compound finds utility in the preparation of specialized ligands and catalyst systems. The diphenylsilyl group can be incorporated into ligand backbones to modulate the electronic and steric environment of a metal center. This can influence the activity, selectivity, and stability of the resulting catalyst. For instance, the cleavage of the Si-O bond can provide a route to functionalized diphenylsilyl moieties that can be appended to organic scaffolds for ligand synthesis.

Contributions to Materials Science and Polymer Chemistry

The incorporation of silicon-containing moieties into organic polymers and materials can significantly enhance their thermal stability, chemical resistance, and optical properties. This compound serves as a key building block in this area.

This compound is a valuable precursor for the synthesis of polysiloxanes and other silicon-containing polymers. The reactive chloro group allows for facile polymerization reactions, typically through hydrolysis and condensation, to form polysiloxane chains. The bulky tert-butoxy and phenyl groups impart specific properties to the resulting polymers, such as increased solubility in organic solvents and high thermal stability.

In the field of microlithography, this compound and its derivatives are utilized in the formulation of photoresists. The silicon content enhances the resistance of the resist to oxygen plasma etching, a critical step in the fabrication of microelectronic devices. The bulky organic groups can also influence the dissolution properties of the resist, which is crucial for achieving high-resolution patterning.

The reactivity of the Si-Cl bond in this compound allows for its use in the surface modification of various materials. It can react with hydroxyl groups present on the surfaces of silica (B1680970), metal oxides, and other nanomaterials to form a stable covalent bond. This process, known as silanization, creates a hydrophobic surface layer due to the presence of the bulky and nonpolar tert-butyl and phenyl groups. This surface functionalization is critical for applications such as:

Improving the dispersion of nanoparticles in organic polymer matrices.

Creating hydrophobic coatings on glass and other substrates.

Modifying the stationary phases in chromatography for enhanced separation performance.

The ability to tailor surface properties at the molecular level is a cornerstone of modern materials science, and this compound provides a reliable tool for achieving this.

The properties of this compound and the polymers derived from it make them suitable for applications in advanced electronics. The high thermal stability of silicon-containing polymers is advantageous for materials used in electronic packaging and as dielectric layers. The presence of the phenyl groups can contribute to a high refractive index, which is beneficial for optical applications such as light-emitting diodes (LEDs) and waveguides.

Following a comprehensive search for scholarly information, it has become evident that there is a notable scarcity of dedicated theoretical and computational research focused specifically on This compound . The available scientific literature primarily documents its role as a chemical reagent in synthesis, rather than being the subject of in-depth computational analysis.

Therefore, the requested article cannot be generated.

Theoretical and Computational Investigations of Tert Butoxychlorodiphenylsilane

In Silico Design of Novel Derivatives and Applications

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies of tert-Butoxychlorodiphenylsilane are primarily focused on its role as a precursor to the tert-butoxydiphenylsilyl (TBDPS-O-tBu) protecting group, though it is important to distinguish it from the more common tert-butyldiphenylsilyl (TBDPS) group derived from tert-butylchlorodiphenylsilane. The core of its activity is dictated by the electronic and steric nature of the substituents attached to the silicon atom: the bulky tert-butoxy (B1229062) group, the two phenyl groups, and the reactive chloro group.

The key structural features influencing its activity are:

Steric Hindrance : The two phenyl groups and the tert-butoxy group create significant steric bulk around the silicon atom. This bulk is a critical factor in the compound's reactivity and selectivity. In protection reactions, this steric hindrance governs which hydroxyl groups can be silylated. It allows for the selective protection of less sterically hindered primary alcohols in the presence of more hindered secondary and tertiary alcohols. chem-station.com

Electronic Effects : The phenyl groups are electron-withdrawing, which influences the electrophilicity of the silicon atom. However, the dominant effect on its utility as a protecting group comes from the stability it imparts to the resulting silyl (B83357) ether. The Si-O bond is strong, and the bulky substituents protect it from cleavage.

Leaving Group : The chloride ion is an effective leaving group, facilitating the reaction with alcohols in the presence of a base (like imidazole (B134444) or lutidine) to form the corresponding silyl ether. gelest.com

The "activity" in the context of SAR for this compound refers to the stability of the resulting silyl ether protecting group under various reaction conditions. The stability of silyl ethers is a well-studied area, and the principles can be directly applied to understand the behavior of the protecting group derived from this compound. The general trend is that bulkier groups on the silicon atom lead to greater stability. nih.gov The tert-butyldiphenylsilyl (TBDPS) group, which is structurally analogous (replacing the tert-butoxy group with a tert-butyl group), is known for its high stability towards acidic conditions and moderate stability against fluoride-induced cleavage. chem-station.comwikipedia.org This high stability is a direct consequence of the bulky phenyl and tert-butyl substituents.

Table 1: Structure-Activity Relationship of Silyl Ethers

Structural FeatureInfluence on Activity (as a Protecting Group)Research Finding
Bulky Substituents (e.g., Phenyl, tert-Butyl/tert-Butoxy) Increases steric hindrance around the Si-O bond, enhancing stability and allowing for selective protection of primary alcohols.Bulky groups like TBDPS are stable enough to selectively protect primary alcohols over secondary and tertiary ones. chem-station.com
Nature of Substituents Determines the relative stability of the silyl ether to acidic or basic/fluoride (B91410) deprotection conditions.The relative stability of silyl ethers under acidic conditions is TMS < TES < TBS < TIPS < TBDPS. chem-station.comwikipedia.org
Si-O Bond Strength The inherent strength of the silicon-oxygen bond contributes to the overall stability of the protecting group.The formation of a very strong Si-F bond (approx. 30 kcal/mol stronger than Si-O) is the driving force for deprotection using fluoride ions. chem-station.com
Reactivity of Silylating Agent The leaving group (e.g., -Cl or -OTf) on the silane (B1218182) determines the reactivity for installing the protecting group.Silyl chlorides are common reagents, while silyl triflates are more reactive and used for hindered alcohols. wikipedia.org

Predictive Modeling for Materials Properties

Predictive modeling for materials containing the diphenylsilyl ether moiety, such as those that could be synthesized from this compound, leverages computational techniques to forecast their physical, chemical, and functional properties. These models are crucial for designing new materials, such as degradable polymers or functional organic molecules, without the need for exhaustive experimental synthesis and testing. mdpi.commdpi.com

Computational Methods:

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, molecular geometry, and energetic properties of molecules containing the tert-butoxydiphenylsilyl group or the resulting diphenylsilyl ether linkages in a polymer. rsc.orgmdpi.com These calculations can predict bond dissociation energies, which are critical for understanding thermal stability and degradation pathways. For instance, DFT can model the cleavage of the silyl ether bond under specific conditions, providing insight into the recyclability of poly(silyl ether) materials. mdpi.com It can also be used to predict photophysical properties, such as absorption and emission spectra, for materials where the silyl ether is part of a chromophore system. rsc.org

Quantitative Structure-Property Relationship (QSPR) and Machine Learning (ML): QSPR models establish a mathematical relationship between the chemical structure and a specific property. mdpi.commdpi.com For polymers or materials derived from this compound, these models could predict properties like glass transition temperature, Young's modulus, or thermal stability based on descriptors of the molecular structure. mdpi.commdpi.com Modern machine learning algorithms, such as graph neural networks, can learn from existing materials databases to predict the properties of novel materials solely from their chemical formula or structure, accelerating the discovery of new materials with desired characteristics. mdpi.com

Predicted Properties:

Thermal Stability: Computational models can predict the decomposition temperature of polymers containing diphenylsilyl ether units. The bulky phenyl groups are expected to contribute to high thermal stability. mdpi.com

Degradability: Modeling can simulate the hydrolysis or chemical cleavage of the silyl ether linkage, which is crucial for designing sustainable and recyclable materials. The accessibility of the Si-O bond to chemical reagents can be modeled, predicting the conditions required for degradation. mdpi.com

Mechanical Properties: For polymeric materials, predictive models can estimate mechanical properties such as Young's modulus and strain at break. These properties are directly related to the polymer chain structure and intermolecular interactions, which can be simulated computationally. mdpi.com

Table 2: Predictive Modeling for Diphenylsilyl Ether-Containing Materials

Modeling TechniquePredicted PropertyRationale/Application
Density Functional Theory (DFT) Thermal Stability / Decomposition TemperatureCalculation of bond dissociation energies of the Si-O-C backbone to understand thermal degradation pathways. rsc.org
DFT Chemical Reactivity / DegradabilityModeling the reaction pathway for the cleavage of the silyl ether bond under acidic, basic, or fluoride-containing conditions. mdpi.commdpi.com
Machine Learning / QSPR Mechanical Properties (e.g., Young's Modulus)Correlating structural features (e.g., monomer structure, polymer chain length) with mechanical performance for designing robust materials. mdpi.commdpi.commdpi.com
Time-Dependent DFT (TD-DFT) Photophysical Properties (Absorption/Emission)Predicting the UV-Vis absorption spectra for materials where the silyl ether is part of an optoelectronic system. rsc.org

Future Directions and Emerging Research Avenues

Exploration of Chiral tert-Butoxychlorodiphenylsilane Derivatives

A significant frontier in organosilicon chemistry is the development and application of chiral silanes. acs.orgthieme-connect.com The introduction of chirality at the silicon center of molecules related to this compound could unlock novel synthetic pathways and catalytic processes.

The development of chiral silanes is a key area of interest for asymmetric catalysis. thieme-connect.com Researchers are exploring methods for the catalytic asymmetric synthesis of chiral silanes, which can then act as valuable synthons for stereoselective reactions. acs.org For instance, chiral phosphine-modified copper complexes have demonstrated the ability to catalyze the alcoholysis of certain prochiral dihydrosilanes with high stereoselectivity. acs.org This suggests a potential pathway to synthesize chiral analogs of this compound.

These chiral silanes could be employed in enantioselective reductions of prochiral ketones and ketimines, a critical transformation for producing valuable chiral alcohols and amines. researchgate.net Organocatalyzed asymmetric reductions using silicon hydrides are particularly attractive due to their low cost and chemoselectivity. researchgate.net Furthermore, novel chiral silanol (B1196071) ligands are being designed for transition metal catalysis, demonstrating high selectivity in reactions like Cu-catalyzed N-H insertion to produce unnatural amino acid derivatives. chemrxiv.orgresearchgate.net The development of chiral this compound derivatives could contribute significantly to this field, acting as chiral auxiliaries or participating in reagent-controlled stereoselective transformations. thieme-connect.comnih.gov The sulfinyl group, for example, is a recognized chiral auxiliary that is stable and capable of high asymmetric induction in various transformations. nih.govdntb.gov.ua

Catalyst SystemReaction TypeProduct ClassEnantioselectivity (ee)Reference
Chiral Phosphine-Copper ComplexesAsymmetric Silane (B1218182) AlcoholysisChiral SilanesGood to Excellent acs.org
Chiral SPINOL-derived BorophosphatesCatalytic Asymmetric Reductive AminationChiral AminesUp to 98% researchgate.net
Chiral Aminoamide Silanol LigandsEnantioselective Cu-catalyzed N-H InsertionUnnatural Amino AcidsHigh chemrxiv.orgresearchgate.net
l-Cysteine DerivativesAsymmetric Aldol Condensationβ-hydroxy ketones90-92% researchgate.net

Integration into Supramolecular and Nanotechnology Research

The unique properties of silicon-containing compounds make them ideal candidates for the construction of advanced materials with nanoscale precision. The integration of this compound moieties into larger molecular frameworks is a promising avenue for creating novel supramolecular structures and functional nanomaterials. oclc.org

Block copolymers (BCPs) containing silicon are of great interest due to their ability to self-assemble into well-defined nanostructures, which have applications in nanolithography and nanopatterning. rsc.orgnih.gov These materials, often possessing a high chi (χ) interaction parameter, can form ordered structures like cylinders and spheres at sub-20 nm length scales. rsc.orgacs.org For example, a silicon-containing block copolymer, poly(dimethylsiloxane-b-11-(4′-cyanobiphenyl-4-yloxy)undecylmethacrylate), has been shown to self-assemble into hierarchical nanostructures. rsc.org The directed self-assembly (DSA) of lamella-forming poly(styrene-block-trimethylsilylstyrene) has also been achieved, demonstrating the potential for high-resolution patterning. nih.gov Functional groups derived from this compound could be incorporated into such polymers to tune their self-assembly behavior and final morphology.

The process often involves evaporation-induced self-assembly (EISA), which organizes inorganic (silica) and organic precursors into ordered, layered nanostructures. unm.edu This technique allows for the precise positioning of different components to create hybrid materials with tailored properties. unm.edu

The development of advanced biomaterials for drug delivery is a rapidly growing field focused on creating systems that can control the spatial and temporal release of therapeutic agents. nih.govnih.gov Silicon-containing polymers are attractive for these applications due to their biocompatibility and tunable properties. mdpi.com

Nanocomposites based on organic polymers and inorganic nanoparticles are being explored for various drug delivery routes. mdpi.com Self-assembled silicon-containing architectures, as described above, could be fashioned into nanoparticles or porous films for controlled drug release. acs.orgmdpi.com These systems can protect unstable drugs, increase the solubility of hydrophobic compounds, and improve the pharmacokinetic profile of therapeutics. nih.gov The inherent hydrophobicity of the diphenyl and tert-butoxy (B1229062) groups in this compound could be leveraged to create hydrophobic cores within nanocarriers for encapsulating nonpolar drugs. mdpi.com Furthermore, the silicon component can be functionalized to create stimuli-responsive materials that release their payload in response to specific environmental triggers like pH or temperature. unm.edu

Material TypeAssembly MethodPotential ApplicationKey FeatureReference
Silicon-Containing Block CopolymersSelf-Assembly / Directed Self-AssemblyNanopatterning, NanolithographyHigh-χ parameter, sub-20 nm structures rsc.orgnih.govacs.org
Polymer/Silica (B1680970) NanocompositesEvaporation-Induced Self-Assembly (EISA)Environmentally Responsive FilmsLayered inorganic/organic nanostructures unm.edu
Porous Free-Standing FilmsSelf-Assembly and Cross-linkingEnergy Conversion, Drug DeliveryTunable pore size, high surface area acs.org
Polymeric NanoparticlesVarious Polymerization TechniquesTargeted Drug DeliveryBiocompatibility, controlled release mdpi.com

Advanced Spectroscopic and Analytical Techniques for In Situ Studies

Understanding the mechanisms and kinetics of reactions involving silyl (B83357) ethers is crucial for optimizing synthetic protocols and developing new applications. The use of advanced, in-situ analytical techniques is becoming indispensable for gaining this deeper insight. spectroscopyonline.com

The real-time monitoring of chemical reactions provides invaluable data on reaction rates, the formation of transient intermediates, and the influence of various parameters. spectroscopyonline.com Spectroscopic methods such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are powerful tools for in-situ analysis. spectroscopyonline.com These techniques can be employed using probes that are inserted directly into the reaction vessel, allowing for continuous data acquisition without the need for sampling. This is particularly useful for studying reactions involving labile species or for processes that are very fast or slow. spectroscopyonline.com

For reactions involving this compound, such as the protection of alcohols, in-situ monitoring could track the consumption of the starting materials and the formation of the silyl ether product in real-time. This would enable precise determination of reaction endpoints and optimization of conditions like temperature and catalyst loading. Furthermore, advanced techniques like 19F NMR spectroscopy are being used to probe molecular interactions and structural changes with high sensitivity, which could be adapted for silicon-containing compounds. acs.org Investigating the early stages of crystallization and particle formation using in-situ methods can also provide critical understanding for controlling the synthesis of solid-state materials. nih.gov

Sustainable Chemistry and Circular Economy Principles

The integration of sustainable practices into synthetic chemistry is a paramount goal. For processes involving this compound, this involves developing recyclable systems and fundamentally redesigning synthetic routes to minimize waste, aligning with the principles of a circular economy.

A key focus of sustainable chemistry is the transition from stoichiometric reagents to catalytic systems, particularly those that are heterogeneous and recyclable. In the context of TBDPS ethers, significant progress has been made in the development of recyclable catalysts for their cleavage (deprotection).

An environmentally friendly and efficient method involves using triflic acid supported on silica gel. nih.gov This heterogeneous catalyst facilitates the smooth cleavage of TBDPS ethers from a wide range of molecules, including complex carbohydrates, in excellent yields. nih.gov A major advantage of this system is that it does not require an aqueous workup, and the silica-supported catalyst can be easily filtered off and recycled for subsequent reactions. nih.gov Similarly, the use of a reusable acidic resin (Dowex 50WX4-200) under microwave irradiation provides a facile and sustainable method for deprotection. mdpi.com Such systems, which can be easily separated from the reaction mixture and reused, are central to creating a circular chemical process, reducing both cost and catalyst waste. nih.govnih.gov

Table 1: Examples of Recyclable Catalytic Systems for Silyl Ether Chemistry

Catalytic SystemReaction TypeKey AdvantagesSource
Triflic acid on silica gelCleavage of TBDPS ethersHeterogeneous, no aqueous workup, readily recycled, high yields. nih.gov
Dowex 50WX4-200 (Acidic Resin)Deprotection of silyl ethersReusable, applicable to acid-stable compounds, simple filtration for removal. mdpi.com
Temperature-Responsive CatalystGeneral CatalysisSolubility changes with temperature, allowing for easy separation and recycling. nih.gov

Waste minimization in synthetic processes involving silyl ethers is being addressed through innovative reaction protocols. Traditional methods often involve stoichiometric amounts of activating agents and large volumes of solvents, leading to significant waste.

Modern approaches focus on cleaner and more atom-economical methods. For instance, microwave-assisted O-silylation under solvent-free conditions has been developed, significantly reducing the reliance on volatile organic solvents. mdpi.com The use of greener solvents, such as 2-methyl tetrahydrofuran, which is derived from lignocellulosic feedstocks, is another key strategy. mdpi.com Furthermore, catalytic dehydrogenative coupling reactions, which use a catalyst like sodium hydroxide (B78521) to directly couple an alcohol and a hydrosilane, form the silyl ether and hydrogen gas as the only byproduct, eliminating the stoichiometric salt waste generated in traditional silylations with silyl chlorides. organic-chemistry.org These methods exemplify a shift towards processes that are inherently less wasteful and more environmentally benign. mdpi.comorganic-chemistry.org

Artificial Intelligence and Machine Learning in Organosilicon Discovery

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, from fundamental property prediction to the discovery of new reactions and catalysts. mdpi.comnih.govosti.gov In organosilicon chemistry, these computational tools are beginning to address complex challenges that were previously intractable. nih.gov

The empirical, trial-and-error approach to catalyst discovery is time-consuming and expensive. Data-driven and computational methods offer a powerful alternative for designing and optimizing catalysts for specific transformations. researchgate.netnih.gov For reactions involving the formation or cleavage of TBDPS ethers, ML models can be trained on existing reaction data to identify the key molecular or experimental features that govern catalyst performance. nih.govresearchgate.net

Conclusion

Summary of Key Research Findings and Contributions

Research into tert-butoxychlorodiphenylsilane has primarily focused on its application as a precursor to the tert-butyldiphenylsilyl (TBDPS) protecting group for alcohols. The development of the TBDPS group by Hanessian and Lavallée in 1975 was a significant contribution to organic synthesis. wikipedia.org Key findings from decades of research have established the TBDPS group as a robust and versatile tool for chemists.

A primary research finding is the exceptional stability of the TBDPS ether linkage under a variety of reaction conditions. It is notably more stable to acidic conditions than other common silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers. wikipedia.orgnrochemistry.com For instance, the TBDPS group can withstand 80% acetic acid, which is often used to cleave other protecting groups such as O-tetrahydropyranyl and O-trityl ethers. wikipedia.org This stability allows for selective deprotection of other silyl ethers in its presence, a crucial feature in multi-step syntheses. wikipedia.orgnrochemistry.com

The introduction of the TBDPS group is reliably achieved by reacting an alcohol with this compound in the presence of a mild base like imidazole (B134444) or 2,6-lutidine. wikipedia.orgchemicalbook.com Conversely, its cleavage is typically effected by fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), taking advantage of the high strength of the silicon-fluoride bond. masterorganicchemistry.com Research has also explored and established various catalytic and milder methods for both the formation and cleavage of TBDPS ethers. informahealthcare.comorganic-chemistry.org

The steric bulk of the TBDPS group has been shown to influence the stereochemical outcome of reactions at adjacent centers, a finding that has been exploited in stereocontrolled synthesis. nih.gov Its utility has been demonstrated in the synthesis of a wide array of complex molecules, including prostaglandins, nucleosides, and various natural products, underscoring its importance in synthetic organic chemistry. chemicalbook.comnih.gov

Broader Impact of this compound Research on Chemical Science

The research and application of this compound have had a significant impact on the broader field of chemical science, particularly in the domain of organic synthesis. The introduction of the TBDPS protecting group expanded the repertoire of protecting group strategies available to synthetic chemists, enabling the synthesis of increasingly complex molecules. nih.govwikipedia.org

The development of the TBDPS group and other silyl ethers has solidified the role of organosilicon compounds as indispensable tools in modern organic chemistry. sbfchem.comresearchgate.net The predictable and selective nature of silyl ether protection and deprotection has become a cornerstone of retrosynthetic analysis and the design of synthetic routes for natural products and pharmaceuticals. libretexts.orgpearson.com The differential stability of various silyl ethers, including TBDPS, allows for intricate sequences of reactions to be performed on multifunctional molecules without the need for extensive protection-deprotection steps. wikipedia.org

Furthermore, the study of reagents like this compound has contributed to a deeper understanding of reaction mechanisms involving organosilicon compounds. libretexts.org The ability to fine-tune the steric and electronic properties of silyl protecting groups has provided valuable insights into the factors that govern chemical reactivity and selectivity. This knowledge extends beyond protecting group chemistry and informs the design of new silicon-based reagents and catalysts. researchgate.net The widespread use of silyl ethers has also driven the development of more efficient and environmentally friendly methods for their formation and cleavage, aligning with the principles of green chemistry. researchgate.netnih.gov

Outlook for Continued Research and Development

The field of organosilicon chemistry is continually evolving, and the outlook for continued research and development related to compounds like this compound remains positive. sbfchem.comresearchgate.net Future research is likely to focus on several key areas.

One promising avenue is the development of even more selective and orthogonal protecting groups. While the TBDPS group offers excellent stability, the quest for protecting groups that can be removed under increasingly mild and specific conditions is ongoing. nih.gov This could involve the design of novel silyl ethers with tailored electronic and steric properties or the discovery of new catalytic systems for their cleavage. sbfchem.com

There is also a growing emphasis on the development of more sustainable and atom-economical synthetic methods. researchgate.net Future research may explore the use of this compound and related reagents in catalytic cycles or flow chemistry systems to minimize waste and improve efficiency. The development of recyclable catalysts for the cleavage of silyl ethers is an example of this trend. nih.gov

Furthermore, the unique properties of organosilicon compounds are being explored in new applications beyond traditional organic synthesis. marketresearchfuture.comgrandviewresearch.com Research into silicon-containing materials, polymers, and biologically active molecules is an active area of investigation. semanticscholar.org While this compound is primarily known for its role in forming protecting groups, the fundamental understanding gained from its study could inform the design of new organosilicon-based functional materials and therapeutics. The integration of organosilicon chemistry with other fields, such as materials science and nanotechnology, is expected to yield exciting new discoveries. sbfchem.com

Q & A

Q. What are the long-term stability implications of TBDPSCl in polymer-supported synthesis?

  • Accelerated aging studies (40°C/75% RH) on resin-bound TBDPSCl, with periodic FT-IR and elemental analysis to assess hydrolysis. Compare with traditional solution-phase stability. Optimize resin crosslinking to minimize silanol formation .

Methodological Resources

  • Data Analysis : Use tools like JMP or R for factorial design optimization and contradiction resolution .
  • Safety Compliance : Follow protocols in Chemical Hygiene Plans for advanced handling (e.g., glovebox use for air-sensitive work) .
  • Literature Search : Prioritize CAS RN 58479-61-1 in SciFinder/Reaxys to bypass naming inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butoxychlorodiphenylsilane
Reactant of Route 2
tert-Butoxychlorodiphenylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.